EA has been observed to exhibit significant anti-inflammatory properties. A study demonstrated that EA could protect against death in a Lipopolysaccharide/D-galactosamine (LPS/D-GalN)-induced endotoxic shock model in mice. It was found that EA decreased the LPS-induced mRNA expression of mediators of inflammation, including cyclooxygenase 2 (COX2), inducible NOS (iNOS), and tumor necrosis factor α (TNF α) in RAW264.7 cells. Furthermore, EA reduced the production of TNF α and the inflammatory agent nitric oxide (NO) in LPS-treated RAW264.7 cells. Other pro-inflammatory cytokines such as IL-1β and IL-6 were similarly decreased by EA treatment. The potential mechanism may be associated with the modulation of NF-κB activity1.
In the pharmaceutical field, EA derivatives have shown promise as potential drugs for the treatment of Alzheimer’s disease (AD). New hybrid compounds containing EA linked to p-tolylsulfonamide were synthesized and evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in AD pathology. These compounds were potent inhibitors with selectivity toward BChE. The lead compound exhibited significant inhibition potency and demonstrated the potential to block AChE-induced β-amyloid aggregation, suggesting a disease-modifying effect. The compounds also showed low activity against carboxylesterase, indicating a reduced risk of drug-drug interactions. Computational ADMET profiles predicted good intestinal absorption and medium blood-brain barrier permeability, making them promising candidates for further development as multitarget anti-AD agents4.
EA also plays a role in chemical synthesis. Ethyl (tributylstannyl)acetate, a derivative of EA, has been used as a versatile reagent for the carboethoxymethylation of functionalized pyridines. This reaction yields a variety of dihydropyridines with diverse functional groups, which are useful precursors for the preparation of a range of N-heterocycles. The regiochemistry of the reaction is governed by the HSAB principle, which helps in rationalizing the outcomes2. Additionally, the reaction of ethyl acetoacetate with p-toluenesulfonic acid has been studied, leading to the formation of ethyl isodehydroacetate and/or ethyl p-toluenesulfonate. This reaction showcases a new direct esterification method for arenesulfonic acids, expanding the toolkit for organic synthesis3.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: